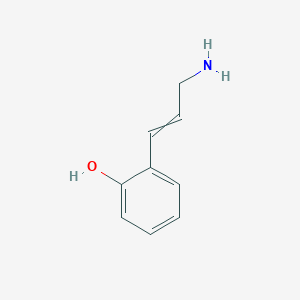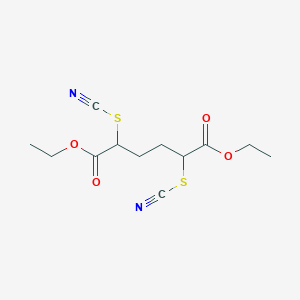
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of thioxanthene and is often used in the synthesis of pharmaceuticals and other chemical products.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride typically involves the reaction of thioxanthene derivatives with piperazineethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing the activity of neurotransmitters and other signaling molecules. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride can be compared with other similar compounds, such as:
Chlorpromazine: Another thioxanthene derivative used in the treatment of psychiatric disorders.
Flupenthixol: A compound with similar chemical structure and therapeutic applications.
Clopenthixol: Known for its use in the treatment of psychoses, with a mechanism of action involving dopamine receptor antagonism.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Properties
CAS No. |
63978-49-4 |
|---|---|
Molecular Formula |
C22H28Cl2N2OS |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[4-(3-thioxanthen-9-ylidenepropyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26N2OS.2ClH/c25-17-16-24-14-12-23(13-15-24)11-5-8-18-19-6-1-3-9-21(19)26-22-10-4-2-7-20(18)22;;/h1-4,6-10,25H,5,11-17H2;2*1H |
InChI Key |
MHSVERPOMOPYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=CC=CC=C42)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)

![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)
![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)

![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)


![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
